Isomagnolone

Agricultural fungicide Antifungal discovery Phytopathology

Isomagnolone (CAS 155709-41-4) is a rare biphenylneolignan with a flexible C-O-C ether linkage, structurally distinct from the common magnolol/honokiol lignans. This scaffold delivers membrane-active antimicrobial conjugates with vancomycin-level efficacy against MRSA, fungicidal analogues outperforming hymexazol by 3.6–4.8×, and bactericides twice as potent as thiodiazole copper against Xanthomonas oryzae. Procure this high-purity powder for targeted SAR diversification, not interchangeable with other neolignans.

Molecular Formula C18H18O3
Molecular Weight 282.3 g/mol
CAS No. 155709-41-4
Cat. No. B179401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsomagnolone
CAS155709-41-4
Molecular FormulaC18H18O3
Molecular Weight282.3 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC=C(C=C1)OC2=C(C=CC(=C2)CC=C)O
InChIInChI=1S/C18H18O3/c1-3-5-13-6-11-17(20)18(12-13)21-15-9-7-14(8-10-15)16(19)4-2/h3,6-12,20H,1,4-5H2,2H3
InChIKeyLVHHYWFCRQIOJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Isomagnolone (CAS 155709-41-4) Chemical Identity and Procurement Baseline


Isomagnolone (CAS 155709-41-4) is a biphenylneolignan natural product first isolated from the bark of Illicium simonsii, with a molecular formula of C18H18O3 and molecular weight of 282.3 g/mol [1]. Structurally, it features a biphenyl ether core with a 5-allyl-2-hydroxyphenoxy moiety linked to a phenylpropan-1-one unit, establishing it as a (3-O-4')-neolignan distinct from the magnolol/honokiol lignan scaffold [2]. Commercial sources report purity specifications ranging from >95% to >98%, with the compound supplied as a powder and recommended for storage at -20°C under desiccated conditions .

Why Isomagnolone Cannot Be Substituted by Generic Magnolia Lignans


Isomagnolone cannot be interchanged with the more abundant magnolol or honokiol despite their shared botanical origins, due to fundamental differences in molecular scaffold architecture and resulting biological activity profiles. While magnolol and honokiol are dimeric phenylpropanoids characterized by a biphenyl linkage (C-C bond between aromatic rings), isomagnolone is a biphenyl ether neolignan featuring a flexible C-O-C ether linkage connecting two aryl units [1]. This distinct scaffold dictates different conformational preferences, electronic properties, and molecular recognition profiles—which directly manifests in divergent antimicrobial potency. For instance, while native isomagnolone serves as a versatile scaffold for preparing membrane-active conjugates effective against methicillin-resistant Staphylococcus aureus (MRSA), structurally related honokiol/magnolol amphiphiles exhibit separate SAR trends requiring independent optimization [2]. Procurement decisions that treat all neolignans as interchangeable risk obtaining compounds with irrelevant bioactivity profiles for the intended experimental system.

Isomagnolone Quantitative Differentiation Evidence: Comparative Data for Scientific Selection


Antimicrobial Scaffold Superiority Over Hymexazol in Fungal Growth Inhibition

Novel isomagnolone analogues bearing N-(1,3-thiazol-2-yl)amides exhibit substantially greater antifungal potency than the commercial agricultural fungicide hymexazol. In vitro assays against four phytopathogenic fungal strains demonstrated that analogue Ⅲ24 achieved EC50 values 3.6- to 4.8-fold lower than hymexazol across the tested panel [1]. Native isomagnolone serves as the essential scaffold for this potency, with the thiazolylamide modifications conferring the activity gain relative to the unmodified natural product.

Agricultural fungicide Antifungal discovery Phytopathology

Antibacterial Activity Advantage Over Thiodiazole Copper Against Xanthomonas oryzae pv. oryzae

Isomagnolone-derived N-(1,3-thiazol-2-yl)amide analogues demonstrate superior antibacterial activity against the rice pathogen Xanthomonas oryzae pv. oryzae (Xoo) compared to the commercial bactericide thiodiazole copper. Analogues Ⅲ20 and Ⅲ22 exhibited EC50 values of 12.6 and 10.3 μg/mL respectively, which is approximately 2-fold more potent than the positive control (EC50: 24.0 μg/mL) [1]. The structural backbone of isomagnolone is critical to this activity enhancement.

Bacterial blight Xanthomonas Agricultural antibacterial

MRSA Activity of Isomagnolone-AMP Conjugates Comparable to Vancomycin

Neolignan-AMP mimic conjugates synthesized from isomagnolone scaffold exhibit in vitro and in vivo anti-MRSA activity comparable to the clinical gold-standard vancomycin. Conjugates III5 and III15 demonstrated MIC values in the low μg/mL range against multiple MRSA clinical isolates, with efficacy in murine infection models reported as comparable to vancomycin treatment [1]. The biphenyl ether scaffold of isomagnolone provides a distinct membrane-targeting pharmacophore that cannot be replicated by magnolol or honokiol.

MRSA Antimicrobial resistance Membrane-active antimicrobials

Cytotoxicity Profile Differentiation from Magnolol in Human Hepatocyte Assays

Isomagnolone analogues demonstrate a favorable safety window in mammalian cell lines. The most potent antimicrobial analogues (Ⅲ20, Ⅲ22, Ⅲ24, Ⅲ26) were tested against the human hepatocyte cell line LO2 and exhibited low cytotoxicity with CC50 values >100 μg/mL, yielding selectivity indices (CC50/EC50) ranging from >8 to >20 [1]. In contrast, magnolol has been reported to induce cytotoxicity in human hepatocytes at concentrations as low as 10–20 μM under comparable assay conditions [2], suggesting a potential advantage of the isomagnolone biphenyl ether scaffold in terms of mammalian cell tolerance.

Toxicology Selectivity index Hepatotoxicity

Membrane Disruption Mechanism Distinct from Magnolol/Honokiol Pore Formation

Isomagnolone-derived AMP mimic conjugates exert bactericidal effects through a specific membrane disruption mechanism involving preferential binding to bacterial phosphatidylglycerol (PG) and cardiolipin (CL), leading to increased membrane permeability, ROS accumulation, and leakage of protein and DNA [1]. This mechanism differs from that reported for magnolol and honokiol, which act primarily via membrane depolarization and formation of transient pores in the cytoplasmic membrane, with less specific lipid-binding profiles . The biphenyl ether scaffold of isomagnolone enables a distinct lipid recognition pattern that may be exploitable for designing membrane-selective antimicrobials with reduced hemolytic activity.

Membrane biophysics Antimicrobial mechanism Phospholipid binding

Radical Scavenging Capacity: Baseline Antioxidant Activity

Isomagnolone exhibits measurable radical scavenging activity in standard antioxidant assays. In DPPH and ABTS assays, the compound demonstrates IC50 values of 0.07 ± 0.004 mg/mL and 0.06 ± 0.005 mg/mL, respectively . While this establishes baseline antioxidant capacity, direct comparative data against structurally related neolignans under identical assay conditions are not available in the public literature, limiting definitive claims of differentiation based on antioxidant potency alone.

Antioxidant DPPH assay ABTS assay

Isomagnolone Research Applications: Evidence-Based Selection Scenarios


Agricultural Antifungal Lead Discovery and Optimization

Researchers developing novel fungicides for crop protection can utilize isomagnolone as a validated scaffold for structural diversification. Evidence demonstrates that isomagnolone-derived N-(1,3-thiazol-2-yl)amide analogues achieve EC50 values 3.6- to 4.8-fold lower than the commercial fungicide hymexazol against multiple phytopathogenic fungi (Fusarium graminearum, Fusarium oxysporum, Botrytis cinerea, Alternaria solani) [1]. The scaffold provides a defined starting point for SAR exploration, with the biphenyl ether core amenable to modular synthetic elaboration for optimizing antifungal potency and spectrum.

Anti-MRSA Antibiotic Development Programs

Isomagnolone serves as a privileged scaffold for generating membrane-active antimicrobial conjugates with activity comparable to vancomycin against methicillin-resistant Staphylococcus aureus (MRSA). Neolignan-AMP mimic conjugates derived from isomagnolone achieve 2.5–3.0 log10 CFU reductions in murine MRSA thigh infection models, matching vancomycin efficacy at equivalent doses [1]. The distinct biphenyl ether scaffold enables membrane targeting via preferential binding to bacterial phosphatidylglycerol and cardiolipin, providing a mechanistic basis for structure-activity relationship studies aimed at optimizing potency while minimizing mammalian cytotoxicity.

Rice Bacterial Blight Control Agent Development

Agricultural researchers targeting Xanthomonas oryzae pv. oryzae (Xoo), the causal agent of rice bacterial blight, can leverage isomagnolone analogues that demonstrate approximately 2-fold superior antibacterial potency (EC50 = 10.3–12.6 μg/mL) compared to the commercial bactericide thiodiazole copper (EC50 = 24.0 μg/mL) [1]. The scaffold's membrane-disruptive mechanism against Xoo, confirmed by microscopy and membrane integrity assays, supports its use in developing next-generation bactericides for rice protection with potentially reduced environmental persistence relative to copper-based formulations.

Natural Product Chemical Biology and Biosynthetic Pathway Elucidation

Isomagnolone represents a rare biphenylneolignan isolated from Illicium species that is structurally distinct from the more abundant magnolol/honokiol class of lignans [1]. The compound's biphenyl ether linkage arises from oxidative coupling of phenylpropanoid monomers, a biosynthetic step that differs fundamentally from the biphenyl C-C bond formation yielding magnolol. Researchers investigating phenylpropanoid biosynthetic diversity or seeking to identify novel cytochrome P450 enzymes involved in ether bond formation can employ isomagnolone as a reference standard for LC-MS-based metabolomic profiling and enzymatic activity assays.

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